molecular formula C28H29N3O4S B2418314 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 443351-36-8

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2418314
CAS No.: 443351-36-8
M. Wt: 503.62
InChI Key: HUTINGLZCOGOME-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide moiety, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenylethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with 4-ethylphenyl isothiocyanate to form the desired sulfanylacetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, potentially leading to the formation of dihydroquinazolinones or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones and thiols.

    Substitution: Various substituted acetamides and quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: Use in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes, while the sulfanylacetamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a similar phenethylamine structure.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the 3,4-dimethoxyphenyl group.

    tert-Butyl carbamate: Contains a carbamate group similar to the acetamide moiety.

Uniqueness

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is unique due to its combination of a quinazolinone core and a sulfanylacetamide moiety, which can provide enhanced biological activity and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-4-19-9-12-21(13-10-19)29-26(32)18-36-28-30-23-8-6-5-7-22(23)27(33)31(28)16-15-20-11-14-24(34-2)25(17-20)35-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTINGLZCOGOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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